Decyl beta-D-glucopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

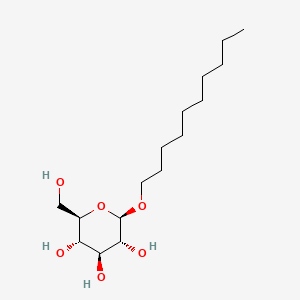

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-decoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O6/c1-2-3-4-5-6-7-8-9-10-21-16-15(20)14(19)13(18)12(11-17)22-16/h12-20H,2-11H2,1H3/t12-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRSMPFHFNXQRB-IBEHDNSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041208 | |

| Record name | Decyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58846-77-8, 59947-99-8 | |

| Record name | Decyl glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58846-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyl glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058846778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triton X 190 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059947998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyl β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECYL GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z17H97EA6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Critical Micelle Concentration of Decyl β-D-Glucopyranoside

Abstract: This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Decyl β-D-glucopyranoside (C10G1), a non-ionic surfactant widely employed in biochemical, pharmaceutical, and industrial applications. We delve into the fundamental principles of micellization, present a critical analysis of reported CMC values, and offer detailed, field-proven protocols for its experimental determination using surface tensiometry and fluorescence spectroscopy. Furthermore, this guide examines the key factors influencing the CMC and discusses the practical implications for researchers, scientists, and drug development professionals. Our objective is to synthesize technical accuracy with actionable insights, ensuring a robust understanding and application of this crucial surfactant parameter.

Introduction: The Significance of Decyl β-D-Glucopyranoside and its CMC

Decyl β-D-glucopyranoside is a non-ionic surfactant prized for its mildness, biocompatibility, and efficacy in solubilizing and stabilizing biological macromolecules, particularly membrane proteins.[1][2] Structurally, it is an amphiphile, possessing a hydrophilic glucose headgroup and a hydrophobic ten-carbon alkyl (decyl) tail. This dual nature drives its self-assembly in aqueous solutions.

At low concentrations, Decyl β-D-glucopyranoside exists as individual molecules (monomers). As the concentration increases, these monomers adsorb at interfaces, such as the air-water interface, reducing the surface tension of the solution.[3] However, once the interface becomes saturated and the bulk concentration reaches a specific threshold, the monomers spontaneously aggregate into thermodynamically stable, colloidal structures known as micelles. This threshold concentration is the Critical Micelle Concentration (CMC) .

The CMC is a fundamental parameter that dictates the physicochemical behavior and application efficacy of a surfactant.[4] Below the CMC, the properties of the solution (e.g., surface tension, conductivity) change drastically with concentration. Above the CMC, these properties remain relatively constant as additional surfactant monomers primarily form new micelles.[3] An accurate knowledge of the CMC is therefore essential for applications ranging from the solubilization of membrane proteins for structural studies to the formulation of stable microemulsions in drug delivery systems.[1][2][5]

Physicochemical Properties and Reported CMC Values

A precise understanding of Decyl β-D-glucopyranoside begins with its core physicochemical properties. While many properties are fixed, the reported CMC can vary, a point of critical importance for experimental design.

| Property | Value | Source(s) |

| Chemical Name | decyl, β-D-glucopyranoside | [1] |

| Synonyms | Decyl Glucoside, C10βGlc | [1] |

| CAS Number | 58846-77-8 | |

| Molecular Formula | C₁₆H₃₂O₆ | [1] |

| Molecular Weight | 320.42 g/mol | [6] |

| Description | Non-ionic surfactant | [7] |

| Reported CMC Range | 0.8 mM - 2.2 mM | [1][7][8] |

The variation in reported CMC values (e.g., 0.8 mM vs. 2.2 mM) is not an indication of error, but rather reflects the sensitivity of micellization to experimental conditions and measurement techniques.[1][7] Factors such as temperature, buffer composition, and, most notably, the purity of the surfactant can significantly influence the outcome.[9][10] Commercial preparations may contain small amounts of impurities with different alkyl chain lengths, which can depress the apparent CMC.[11] Therefore, it is imperative for researchers to either determine the CMC under their specific experimental conditions or be aware of the method used to generate a literature value.

The Energetics and Structure of Micellization

The self-assembly of surfactant monomers into micelles is a spontaneous process driven by the hydrophobic effect. In an aqueous environment, the hydrophobic alkyl tails disrupt the hydrogen-bonding network of water molecules, creating an energetically unfavorable state.

To minimize this disruption, the system seeks to reduce the contact area between the hydrophobic tails and water. This is achieved through the formation of micelles, where the hydrophobic tails are sequestered in a non-polar core, and the hydrophilic glucopyranoside headgroups form a stabilizing outer corona that interfaces with the bulk aqueous phase. This process is entropically favorable as it releases the ordered water molecules that were surrounding the alkyl chains.

Caption: Schematic of micelle formation. Hydrophobic tails (red) sequester in the core.

Experimental Determination of the Critical Micelle Concentration

Several robust methods exist for determining the CMC. The choice of method depends on the nature of the surfactant, available equipment, and the required precision. For a non-ionic surfactant like Decyl β-D-glucopyranoside, surface tensiometry and fluorescence spectroscopy are the most common and reliable techniques.[12] Methods like conductometry are not suitable as non-ionic surfactants do not significantly alter the solution's conductivity upon micellization.[13]

Method 1: Surface Tensiometry

Principle of Causality: This method is based on the direct physical consequence of surfactant behavior. Surfactant monomers reduce the surface tension of water by adsorbing at the air-water interface. As the concentration increases, the interface becomes packed with monomers, leading to a steep drop in surface tension. At the CMC, the interface is saturated. Any further addition of surfactant leads to the formation of micelles in the bulk solution, and the concentration of free monomers—and thus the surface tension—remains nearly constant.[3] The CMC is identified as the concentration at the inflection point of this behavior.[13]

Experimental Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of Decyl β-D-glucopyranoside (e.g., 20 mM) in high-purity water or the buffer of interest. Ensure complete dissolution; gentle warming may be required.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution, spanning a concentration range that brackets the expected CMC (e.g., from 0.01 mM to 10 mM).

-

Tensiometer Calibration: Calibrate the tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) according to the manufacturer's instructions, typically with high-purity water.[14]

-

Measurement:

-

Begin with the most dilute sample to minimize contamination.

-

Measure the surface tension of each solution. Ensure the system reaches equilibrium before recording the value.

-

Thoroughly clean the ring or plate between measurements, typically by rinsing with water and ethanol and then flaming the ring to red heat.[14]

-

-

Data Analysis:

-

Plot surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

-

The resulting plot will show two distinct linear regions: a steeply sloping region at low concentrations and a plateau at high concentrations.

-

The CMC is determined from the intersection of the two lines fitted to these regions.[3]

-

Caption: Workflow for CMC determination by surface tensiometry.

Method 2: Fluorescence Spectroscopy with a Pyrene Probe

Principle of Causality: This technique leverages the environmental sensitivity of a fluorescent probe, such as pyrene. Pyrene is a hydrophobic molecule with low solubility in water. Its fluorescence emission spectrum exhibits several vibronic bands, and the ratio of the intensity of the third peak (I₃, ~384 nm) to the first peak (I₁, ~373 nm) is highly sensitive to the polarity of the local microenvironment.[15]

-

Below the CMC: Pyrene resides in the highly polar aqueous environment, resulting in a low I₃/I₁ ratio.

-

Above the CMC: Pyrene preferentially partitions into the non-polar, hydrophobic core of the micelles. This change in environment causes a significant increase in the I₃/I₁ ratio.

By monitoring this ratio as a function of surfactant concentration, a sigmoidal curve is generated. The onset of the sharp increase in the I₃/I₁ ratio corresponds to the formation of micelles and is used to determine the CMC.[16]

Experimental Protocol:

-

Probe Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent like methanol or acetone (e.g., 1 mM).

-

Sample Preparation:

-

Prepare a series of vials containing the desired range of Decyl β-D-glucopyranoside concentrations in buffer or water.

-

To each vial, add a small aliquot of the pyrene stock solution such that the final pyrene concentration is very low (e.g., 0.2–1.0 µM) to avoid the formation of pyrene excimers.[15]

-

Allow the organic solvent to evaporate completely in the dark (e.g., in a fume hood or under a stream of nitrogen). This leaves a thin film of pyrene.

-

Add the corresponding surfactant solutions to the vials and allow them to equilibrate overnight in the dark with gentle agitation to ensure the pyrene is fully incorporated.

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, set the excitation wavelength to ~335 nm.

-

Record the emission spectrum for each sample from approximately 350 nm to 450 nm.

-

-

Data Analysis:

-

For each spectrum, determine the fluorescence intensities of the first (I₁) and third (I₃) vibronic peaks.

-

Plot the I₃/I₁ ratio (y-axis) against the surfactant concentration (x-axis).

-

The data will typically form a sigmoidal curve. The CMC can be determined from the intersection of the tangents of the two linear portions of the curve or by fitting the data to a Boltzmann sigmoidal equation and identifying the inflection point.

-

Caption: Workflow for CMC determination by fluorescence spectroscopy.

Factors Influencing Critical Micelle Concentration

The CMC is not an immutable constant but is sensitive to several external factors.[9]

-

Temperature: The effect of temperature on the CMC of non-ionic surfactants is complex. Initially, an increase in temperature can decrease the CMC by reducing the hydration of the hydrophilic headgroups, which favors aggregation. However, at higher temperatures, the disruption of the structured water around the hydrophobic tails can increase the CMC.[9]

-

Presence of Additives:

-

Electrolytes (Salts): For ionic surfactants, adding salt significantly lowers the CMC by shielding the electrostatic repulsion between charged headgroups. For non-ionic surfactants like Decyl β-D-glucopyranoside, the effect of electrolytes is minimal.[7]

-

Organic Additives: The presence of other organic molecules, such as co-solvents or impurities, can alter the CMC. Some molecules can be incorporated into the micelles, affecting their stability and formation. For instance, substances like urea that disrupt hydrogen bonding can increase the CMC.[9]

-

-

Amphiphile Structure: The structure of the surfactant itself is a primary determinant. A longer hydrophobic tail (e.g., Dodecyl vs. Decyl glucopyranoside) increases the hydrophobicity, leading to a lower CMC as micellization becomes more favorable at lower concentrations.[5][9]

Conclusion and Best Practices

Decyl β-D-glucopyranoside is an invaluable tool for researchers, particularly in the fields of biochemistry and drug development. Its self-assembly into micelles, governed by the critical micelle concentration, is central to its function. This guide has established that the CMC of this surfactant typically falls within the range of 0.8 mM to 2.2 mM, with the variation attributable to experimental conditions and sample purity.

For the practicing scientist, the key takeaway is the principle of self-validation. Given the sensitivity of the CMC, it is highly recommended to determine this parameter in-house under the specific conditions of the intended experiment using a reliable method such as surface tensiometry or fluorescence spectroscopy. This diligence ensures the reproducibility and accuracy of experimental results, whether the goal is to fully solubilize a target protein or to design a novel drug delivery vehicle.

References

- 1. caymanchem.com [caymanchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 4. justagriculture.in [justagriculture.in]

- 5. medchemexpress.com [medchemexpress.com]

- 6. moleculardepot.com [moleculardepot.com]

- 7. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]

- 8. researchgate.net [researchgate.net]

- 9. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 10. Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. Methods for CMC determination of surfactants: are theyvinterchangeable? [pubblicazioni.unicam.it]

- 13. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 14. benchchem.com [benchchem.com]

- 15. royalsocietypublishing.org [royalsocietypublishing.org]

- 16. usc.gal [usc.gal]

An In-Depth Technical Guide to Decyl β-D-Glucopyranoside: Properties and Mechanism of Action in Membrane Protein Research

This guide provides a comprehensive technical overview of decyl β-D-glucopyranoside, a non-ionic detergent pivotal for the solubilization, purification, and functional reconstitution of membrane proteins. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, mechanism of action, and field-proven experimental protocols, ensuring a blend of theoretical understanding and practical application.

Introduction: The Challenge of Membrane Protein Biochemistry and the Role of Decyl β-D-Glucopyranoside

Membrane proteins, integral to cellular signaling, transport, and energy transduction, are notoriously challenging to study due to their hydrophobic nature.[1] Their extraction from the native lipid bilayer environment without compromising structural and functional integrity is a primary bottleneck in their biochemical and structural characterization.[2] Non-ionic detergents, such as the alkyl glucoside family, have emerged as indispensable tools in overcoming this hurdle.

Decyl β-D-glucopyranoside, a member of the alkyl glucoside class of detergents, offers a gentle yet effective means of transitioning membrane proteins from their lipid environment to an aqueous solution.[2][3] Its amphipathic character, with a hydrophilic glucose headgroup and a hydrophobic ten-carbon alkyl tail, allows it to mimic the native lipid bilayer, thereby preserving the protein's conformation and activity.[4] This guide will explore the specific attributes that make decyl β-D-glucopyranoside a detergent of choice for many applications in membrane protein research.

Physicochemical Properties of Decyl β-D-Glucopyranoside

The efficacy of a detergent in membrane protein research is intrinsically linked to its physicochemical properties. These parameters dictate its behavior in solution, its interaction with lipids and proteins, and the ease of its removal in downstream applications.

| Property | Value | Source(s) |

| Molecular Weight | 320.42 g/mol | [5][6] |

| Critical Micelle Concentration (CMC) | ~2.2 mM | [5] |

| Aggregation Number (Nagg) | 27 - 100 | [7] |

| Solubility | Soluble in methanol | [5] |

| Appearance | White to off-white powder | [5] |

The Critical Micelle Concentration (CMC) is a crucial parameter, representing the concentration at which detergent monomers begin to self-assemble into non-covalent aggregates known as micelles.[8] For effective membrane solubilization, the detergent concentration must be significantly above the CMC.[8]

Mechanism of Action: From Lipid Bilayer to Solubilized Protein

The solubilization of a membrane protein by decyl β-D-glucopyranoside is a multi-step process driven by the thermodynamic favorability of replacing lipid-protein and lipid-lipid interactions with detergent-protein and detergent-lipid interactions.

Micelle Formation: The Functional Unit

Below the CMC, decyl β-D-glucopyranoside exists as monomers in solution. As the concentration increases and surpasses the CMC, the hydrophobic alkyl tails spontaneously associate to minimize their contact with water, forming micelles. In these structures, the hydrophobic tails are sequestered in the core, while the hydrophilic glucose headgroups are exposed to the aqueous environment.

Caption: Micelle formation above the CMC.

Membrane Solubilization: A Stepwise Disruption

The process of membrane solubilization can be conceptualized in three stages:

-

Partitioning: Detergent monomers partition into the lipid bilayer.

-

Saturation: The lipid bilayer becomes saturated with detergent molecules, leading to the formation of mixed lipid-detergent micelles.

-

Solubilization: The membrane is fully disrupted, and the membrane proteins are encapsulated within detergent micelles, forming protein-detergent complexes.

This process effectively extracts the membrane protein from its native environment while providing a mimetic lipid-like environment that preserves its structure and function.

Caption: Membrane protein solubilization workflow.

Experimental Protocols: A Practical Guide

The successful application of decyl β-D-glucopyranoside requires careful optimization of experimental conditions. The following protocols provide a robust starting point for membrane protein extraction and reconstitution.

Protocol for Membrane Protein Extraction

This protocol outlines the general steps for solubilizing a target membrane protein from a prepared membrane fraction.

Materials:

-

Isolated cell membranes containing the target protein.

-

Solubilization Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT (or other reducing agent), and protease inhibitors.

-

10% (w/v) Decyl β-D-glucopyranoside stock solution.

Procedure:

-

Resuspend the isolated membrane pellet in Solubilization Buffer to a final protein concentration of 5-10 mg/mL.

-

On ice, add the 10% decyl β-D-glucopyranoside stock solution to the membrane suspension to achieve a final concentration of 1-2% (w/v). The optimal concentration should be determined empirically for each protein.

-

Incubate the mixture for 1-2 hours at 4°C with gentle agitation (e.g., end-over-end rotation).

-

Pellet the unsolubilized material by ultracentrifugation at 100,000 x g for 60 minutes at 4°C.[8]

-

Carefully collect the supernatant, which contains the solubilized membrane proteins.

-

Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting to assess solubilization efficiency.

Protocol for Reconstitution of Membrane Proteins into Liposomes

This protocol describes the reconstitution of a purified membrane protein into pre-formed liposomes via detergent removal.

Materials:

-

Purified, detergent-solubilized membrane protein.

-

Pre-formed liposomes (e.g., composed of E. coli polar lipids or a defined lipid mixture).

-

Reconstitution Buffer: 20 mM HEPES, pH 7.4, 100 mM NaCl.

-

Bio-Beads™ SM-2 Adsorbents (or similar hydrophobic beads) for detergent removal.

Procedure:

-

In a microcentrifuge tube, combine the purified membrane protein with the pre-formed liposomes at a desired lipid-to-protein ratio (LPR), typically ranging from 100:1 to 1000:1 (w/w).

-

Briefly sonicate the mixture in a bath sonicator to ensure homogeneity.

-

Add washed and equilibrated Bio-Beads to the protein-liposome mixture at a ratio of approximately 20 mg of beads per mg of detergent.

-

Incubate the mixture at 4°C with gentle end-over-end rotation. Detergent removal is typically carried out in a stepwise manner, with fresh beads being added every 2-4 hours, for a total of 12-24 hours.[9]

-

Carefully remove the proteoliposomes (the supernatant) from the Bio-Beads.

-

Pellet the proteoliposomes by ultracentrifugation at 150,000 x g for 1-2 hours at 4°C.

-

Resuspend the proteoliposome pellet in the desired buffer for downstream functional or structural analysis.

References

- 1. Protein Extraction Protocols for Effective Proteomic Analysis - Creative Proteomics [creative-proteomics.com]

- 2. Membrane proteins, detergents and crystals: what is the state of the art? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alkyl glycoside detergents: synthesis and applications to the study of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Decyl β-D-glucopyranoside =98 GC 58846-77-8 [sigmaaldrich.com]

- 6. Decyl hexopyranoside | C16H32O6 | CID 4523964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Senior Application Scientist’s Guide to the Synthesis and Purity of Research-Grade Decyl β-D-glucopyranoside

Abstract

Decyl β-D-glucopyranoside (C10βGlc) is a non-ionic surfactant indispensable in modern life sciences research, particularly for the solubilization, purification, and structural analysis of membrane proteins.[1][2] Its utility is critically dependent on its chemical purity, as contaminants can significantly compromise experimental outcomes. This guide provides an in-depth examination of the chemical synthesis routes to high-purity Decyl β-D-glucopyranoside, details robust purification protocols, and outlines the analytical methodologies required to validate its quality for demanding research applications. We will explore the causal relationships behind synthetic strategies and the tangible impact of impurities on experimental integrity, offering researchers and drug development professionals a definitive resource for producing and qualifying this vital biochemical tool.

The Critical Role of Purity in Research Applications

Decyl β-D-glucopyranoside belongs to the alkyl glucopyranoside family of detergents, which are prized for their ability to mimic the lipid bilayer of cell membranes, thereby extracting and stabilizing membrane proteins without denaturation.[2][3] Unlike ionic detergents, its uncharged headgroup does not disrupt protein activity, making it ideal for functional and structural studies. However, the presence of impurities can lead to a host of experimental artifacts:

-

Ionic Contaminants: Trace amounts of ionic compounds can alter the pH and conductivity of buffer systems, potentially denaturing proteins or interfering with purification techniques like ion-exchange chromatography.[4][5]

-

Anomeric Impurities (α-glucopyranoside): The stereochemistry of the glycosidic bond is crucial. The β-anomer is the desired form for most biological applications. The presence of the α-anomer can lead to inconsistent protein-detergent interactions and hinder crystallization efforts.

-

Unreacted Precursors: Residual 1-decanol can interfere with protein stability and assays. Its hydrophobicity can lead to non-specific interactions and aggregation.

-

UV-Absorbing Impurities: Contaminants that absorb ultraviolet light can interfere with protein quantification methods that rely on UV spectrophotometry (e.g., A280 readings).[4]

Therefore, a synthesis and purification strategy must be deliberately designed to minimize these impurities, and a rigorous analytical workflow is required to confirm their absence.

Strategic Synthesis of Decyl β-D-glucopyranoside

The synthesis of an alkyl glucoside with high anomeric purity (specifically the β-anomer) requires a stereoselective approach. While direct acid-catalyzed Fischer glycosylation is a simpler method, it often yields a mixture of α and β anomers as well as furanoside and pyranoside ring forms.[6][7][8] For research-grade material, the Koenigs-Knorr reaction is the superior and most widely employed method due to its high stereoselectivity.[9][10][11]

The Koenigs-Knorr Method: A Rationale for Stereoselectivity

The Koenigs-Knorr reaction proceeds via a glycosyl halide intermediate. The key to its success in producing the β-anomer lies in the use of a participating protecting group on the C2 hydroxyl of the glucose molecule, typically an acetyl group.[11][12] This group provides "anchimeric assistance," dictating the stereochemical outcome of the reaction.[11]

The mechanism involves two sequential SN2-like reactions, each causing an inversion of stereochemistry at the anomeric carbon (C1). The net result is a retention of the original anomeric configuration of the starting sugar, but the clever design of the reaction ensures the final product is the desired β-anomer.

The overall workflow can be visualized as follows:

Caption: Koenigs-Knorr synthesis workflow for Decyl β-D-glucopyranoside.

Experimental Protocol: Koenigs-Knorr Synthesis

This protocol is a representative procedure. All steps should be performed in a fume hood with appropriate personal protective equipment.

Step 1 & 2: Preparation of Acetobromoglucose

-

Suspend D-glucose in acetic anhydride and catalyze with a suitable acid to form glucose pentaacetate.

-

Dissolve the purified glucose pentaacetate in a solvent like dichloromethane.

-

Cool the solution in an ice bath and slowly bubble dry hydrogen bromide (HBr) gas through it, or add a solution of HBr in acetic acid.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction, wash the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude acetobromoglucose. This intermediate is often used immediately in the next step.

Step 3: Glycosylation with 1-Decanol

-

Dissolve the acetobromoglucose and 1-decanol in a dry, non-polar solvent (e.g., dichloromethane or toluene).

-

Add a promoter, such as silver carbonate (Ag₂CO₃) or mercuric cyanide (Hg(CN)₂), to the mixture.[11] The promoter acts as a halide scavenger, activating the glycosyl halide for nucleophilic attack.

-

Stir the reaction at room temperature, protecting it from light (especially if using silver salts). Monitor progress by TLC.

-

Upon completion, filter the reaction mixture to remove the promoter salts.

-

Wash the filtrate, dry the organic layer, and concentrate it in vacuo to obtain the crude, acetyl-protected decyl β-D-glucopyranoside.

Step 4: Deacetylation (Zemplén Conditions)

-

Dissolve the protected glucoside in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide (NaOMe) in methanol. This initiates a transesterification reaction, removing the acetyl groups.

-

Stir the reaction at room temperature. A white precipitate of the final product may form as it is less soluble in methanol than the protected intermediate.

-

Monitor by TLC until all starting material is gone.

-

Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120) until the pH is neutral.

-

Filter off the resin and evaporate the solvent to yield the crude solid Decyl β-D-glucopyranoside.

Purification: Achieving Research-Grade Quality

The crude product from synthesis is a mixture containing the desired β-anomer, residual 1-decanol, the α-anomer, and salts. A multi-step purification strategy is essential.

Recrystallization

Recrystallization is an effective first step to remove the bulk of impurities.

-

Solvent Selection: A mixture of methanol and water is often effective.[13] The crude product is dissolved in a minimum amount of hot methanol.

-

Precipitation: Water is slowly added to the hot solution until it becomes slightly turbid.

-

Crystal Formation: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath or refrigerator to maximize crystal formation.

-

Isolation: The resulting white, crystalline solid is collected by vacuum filtration, washed with cold water or a cold methanol/water mixture, and dried under high vacuum.

Silica Gel Column Chromatography

For the highest purity, particularly to separate the α and β anomers, column chromatography is required.

-

Stationary Phase: Silica gel (60 Å, 230-400 mesh) is typically used.

-

Mobile Phase: A gradient of methanol in dichloromethane (e.g., starting from 0% to 15% methanol) is an effective eluent system.[14]

-

Procedure:

-

Prepare a slurry of silica gel in the initial, non-polar eluent and pack the column.

-

Dissolve the recrystallized product in a minimal amount of the mobile phase and load it onto the column.

-

Begin elution with the non-polar solvent, gradually increasing the polarity by adding more methanol.

-

Collect fractions and analyze them by TLC, staining with a carbohydrate-active stain (e.g., p-anisaldehyde solution).

-

Combine the fractions containing the pure β-anomer (typically the more polar spot on TLC) and evaporate the solvent to yield the final, highly pure product.

-

Analytical Validation of Purity

No synthesis is complete without rigorous analytical confirmation of the product's identity and purity. A combination of techniques should be employed to build a self-validating data package.

Caption: A comprehensive analytical workflow for purity validation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the overall purity and the ratio of β to α anomers.

-

Column: A reversed-phase C18 column is commonly used.

-

Detector: A Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is necessary, as the molecule lacks a strong UV chromophore.

-

Result: The analysis should yield a chromatogram where the area of the main peak (β-anomer) relative to all peaks gives the overall purity. The area of the smaller, typically earlier-eluting α-anomer peak can be used to calculate the anomeric purity.[15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation.

-

¹H NMR: The key signal to identify is the anomeric proton (the hydrogen on C1). In the β-anomer, this proton is in an axial position and shows a characteristic large coupling constant (J ≈ 7-8 Hz) due to its trans-diaxial relationship with the proton on C2. The corresponding proton in the α-anomer has a smaller coupling constant (J ≈ 3-4 Hz).

-

¹³C NMR: The chemical shift of the anomeric carbon (C1) is also diagnostic.

Mass Spectrometry (MS)

MS confirms the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) will show a peak corresponding to the sodium adduct of the molecule [M+Na]⁺. For Decyl β-D-glucopyranoside (C₁₆H₃₂O₆, MW = 320.42 g/mol ), this peak would appear at m/z ≈ 343.4.[17][18]

Summary of Research-Grade Specifications

The following table summarizes typical specifications for high-purity, research-grade Decyl β-D-glucopyranoside based on data from leading biochemical suppliers.[15][17][19]

| Parameter | Specification | Method | Rationale |

| Purity (β + α) | ≥ 99% | HPLC | Ensures absence of non-related impurities. |

| Anomeric Purity (% β) | ≥ 98% | HPLC | Critical for consistent biological interactions. |

| α-Anomer Content | < 2% | HPLC | Minimizes experimental variability. |

| Residual 1-Decanol | < 0.01% | HPLC/GC | Prevents non-specific hydrophobic interactions. |

| Appearance | White to off-white powder | Visual | Indicates absence of colored degradation products. |

| Solubility (Methanol) | Clear, colorless solution | Visual | Confirms product integrity and absence of insoluble matter. |

| Identity | Conforms to structure | ¹H NMR, MS | Unambiguously confirms the chemical structure. |

Conclusion

The synthesis of research-grade Decyl β-D-glucopyranoside is a process that demands careful strategic planning and execution. The choice of the Koenigs-Knorr reaction is a deliberate one, driven by the need for high stereoselectivity to produce the functionally superior β-anomer. This must be followed by a robust purification cascade, typically involving recrystallization and column chromatography, to remove process-related impurities. Finally, the trustworthiness of the material is established through a self-validating system of orthogonal analytical techniques, including HPLC, NMR, and MS. For researchers in structural biology and drug development, investing in or producing material that meets these stringent criteria is not a matter of preference but a prerequisite for generating reproducible, high-integrity data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. CN103159804B - Preparation method of octyl-beta-D-glucopyranoside - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Anatrace.com [anatrace.com]

- 16. Anatrace.com [anatrace.com]

- 17. Decyl β-D-glucopyranoside =98 GC 58846-77-8 [sigmaaldrich.com]

- 18. Decyl hexopyranoside | C16H32O6 | CID 4523964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. dev.usbio.net [dev.usbio.net]

An In-Depth Technical Guide to the Solubility of Decyl β-D-Glucopyranoside in Laboratory Buffers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decyl β-D-glucopyranoside is a non-ionic detergent indispensable for the study and manipulation of biological membranes and membrane proteins. Its efficacy in solubilizing, stabilizing, and reconstituting these macromolecules is critically dependent on its own solubility and behavior within various buffered aqueous solutions. This guide provides a comprehensive overview of the physicochemical properties of decyl β-D-glucopyranoside, delves into the key factors influencing its solubility, presents available quantitative data in common laboratory buffers, and offers a robust, step-by-step protocol for determining its solubility in any custom buffer system. This document is intended to serve as a practical resource for researchers aiming to optimize their experimental conditions and ensure the integrity and reproducibility of their results.

Introduction: The Role of Decyl β-D-Glucopyranoside in Modern Bioscience

Decyl β-D-glucopyranoside, a member of the alkyl glucoside family of detergents, is prized for its gentle, non-denaturing properties.[1] Unlike ionic detergents that can irreversibly damage protein structure, this mild surfactant disrupts lipid-lipid and protein-lipid interactions while preserving the native conformation and activity of delicate protein-protein complexes.[1] This characteristic makes it an invaluable tool in a multitude of applications, including:

-

Solubilization of membrane proteins for functional and structural studies.[2][3]

-

Reconstitution of proteins into liposomes.

-

Enhancing bioavailability in pharmaceutical formulations.[3]

-

Preventing non-specific aggregation in protein purification.

The utility of decyl β-D-glucopyranoside is, however, fundamentally governed by its behavior in solution. Achieving a clear, stable, and effective detergent concentration is the first critical step in any experiment. This guide will illuminate the principles and practicalities of achieving optimal solubility.

Core Physicochemical Properties

Understanding the intrinsic properties of decyl β-D-glucopyranoside is essential to predicting its behavior in different buffer systems.

| Property | Value | Significance for Solubility |

| Molecular Weight | 320.42 g/mol | Essential for calculating molar concentrations from mass. |

| Appearance | White to off-white powder[4] | The physical form for initial dissolution. |

| Charge | Non-ionic[5] | Its behavior is less affected by ionic strength compared to ionic detergents. |

| Critical Micelle Concentration (CMC) | ~2.2 mM[6][7] | The concentration above which monomers self-assemble into micelles. For solubilization, the detergent concentration must be well above the CMC.[8] |

The CMC is a pivotal parameter. Below this concentration, the detergent exists as monomers. Above the CMC, the molecules form micelles, which are the primary agents responsible for encapsulating and solubilizing hydrophobic molecules like membrane proteins.

Key Factors Influencing Solubility in Buffers

The solubility of a non-ionic detergent like decyl β-D-glucopyranoside is a multifactorial equation. While generally soluble in water, its behavior can be significantly altered by the specific composition of a laboratory buffer.

Buffer Composition and Ionic Strength

While non-ionic detergents are less sensitive to salt concentration than their ionic counterparts, high ionic strength can still influence solubility. Salts can affect the hydration shell of the detergent's polar headgroup, potentially "salting out" the detergent at very high concentrations and lowering its solubility.

pH

As a non-ionic molecule, the chemical structure of decyl β-D-glucopyranoside is stable across a wide pH range. However, the pH of the buffer can influence the charge state of the target protein or other components in the solution, which may indirectly affect the overall system stability. Some commercial preparations of decyl glucoside can have a high pH (11-12) and may require adjustment for specific applications.[5][9]

Temperature

Temperature has a profound and complex effect on the solubility of non-ionic detergents.

-

The Krafft Point: This is the temperature below which the detergent is insoluble and exists in a crystalline or hydrated form. The solution must be above the Krafft point for micelles to form and for the detergent to be effective.

-

The Cloud Point: For many non-ionic detergents, there is an upper-temperature limit to solubility. Above the cloud point, the solution becomes turbid as the detergent phase-separates from the aqueous solution. This is a reversible process. Working well below the cloud point is crucial for maintaining a clear, homogeneous solution.

Quantitative Solubility Data

Precise solubility values are often dependent on the exact buffer composition and temperature. However, data from technical datasheets provide a valuable starting point.

| Solvent / Buffer | Reported Solubility | Concentration (w/v) | Molar Equivalent (approx.) | Source |

| Methanol | 50 mg/mL | 5% | 156 mM | [10][6][11] |

| Ethanol | ≥10 mg/mL | ≥1% | ≥31 mM | [2] |

| DMSO | ≥10 mg/mL | ≥1% | ≥31 mM | [2] |

| PBS (pH 7.2) | 1-10 mg/mL | 0.1% - 1% | 3.1 mM - 31 mM | [2] |

Note: "Sparingly Soluble" in PBS indicates that while it dissolves, achieving high concentrations may be challenging and requires careful preparation.[2] The solubility in PBS is notably above the CMC of ~2.2 mM, confirming its utility in this common biological buffer.

Experimental Protocol: Determining Solubility in a Custom Buffer

To ensure experimental success, it is best practice to determine the solubility of decyl β-D-glucopyranoside in your specific buffer system and at your intended working temperature. This protocol provides a reliable method for establishing a practical solubility limit.

Materials

-

Decyl β-D-glucopyranoside powder (≥98% purity)

-

Your specific laboratory buffer (e.g., Tris-HCl, HEPES-NaOH, etc.), filtered.

-

Variable-speed tube rotator or magnetic stirrer.

-

Temperature-controlled environment (e.g., water bath, incubator).

-

Benchtop centrifuge capable of >10,000 x g.

-

Calibrated analytical balance.

-

Spectrophotometer or refractometer (for optional quantification).

Workflow for Solubility Determination

Caption: Workflow for determining detergent solubility.

Detailed Step-by-Step Methodology

-

Preparation of the Slurry:

-

Accurately weigh approximately 50-100 mg of decyl β-D-glucopyranoside powder into a microcentrifuge tube.

-

Add exactly 1.0 mL of your target laboratory buffer. This creates a slurry where the amount of solid exceeds the expected solubility.

-

-

Equilibration:

-

Place the tube on a rotator or use a small magnetic stir bar.

-

Incubate the slurry at your precise experimental temperature (e.g., 4°C, 20°C, or 37°C) for a minimum of 4 hours. An overnight incubation (16 hours) is recommended to ensure equilibrium is fully reached.[8] Constant, gentle agitation is critical.

-

-

Separation of Undissolved Detergent:

-

Transfer the tube to a centrifuge that has been pre-equilibrated to the same target temperature.

-

Centrifuge the slurry at high speed (e.g., 15,000 x g) for 15 minutes to pellet all undissolved material.

-

-

Isolation of the Saturated Solution:

-

Without disturbing the pellet, carefully pipette a known volume (e.g., 500 µL) of the clear supernatant into a pre-weighed, clean microcentrifuge tube. Be cautious to avoid any pelleted material or floating particulates.

-

-

Quantification (Gravimetric Method):

-

Accurately weigh the tube containing the supernatant. The difference from the empty tube weight gives the mass of the solution.

-

Lyophilize (freeze-dry) the sample to remove all liquid or evaporate the solvent in a vacuum concentrator.

-

Once completely dry, weigh the tube again. The mass of the remaining solid represents the amount of dissolved detergent and buffer salts.

-

Subtract the known mass of the buffer salts (calculated from the buffer concentration and the initial volume of supernatant) to find the mass of the dissolved decyl β-D-glucopyranoside.

-

-

Calculation of Solubility:

-

Solubility (mg/mL) = (Mass of dissolved detergent in mg) / (Initial volume of supernatant in mL)

-

Solubility (Molarity) = (Solubility in g/L) / (Molecular Weight of detergent)

-

Troubleshooting and Practical Insights

-

Solution appears cloudy: This may indicate you are near or above the cloud point. Try lowering the temperature. If working at low temperatures, you may be below the Krafft point; gentle warming may be required.

-

Precipitate forms over time: The initial solution may not have reached equilibrium. Ensure adequate incubation time with agitation. Alternatively, a component in the buffer may be slowly interacting with the detergent.

-

High Viscosity: At high concentrations, detergent solutions can become viscous. This is normal but may require adjustments to pipetting and mixing techniques.

Logical Framework for Buffer Selection

The choice of buffer and detergent concentration is a critical decision point in experimental design, directly impacting protein stability and function.

Caption: Decision-making process for buffer and detergent use.

Conclusion

Decyl β-D-glucopyranoside is a powerful tool for membrane biology and drug development, but its effectiveness hinges on its correct application. Solubility is not a fixed value but a dynamic property influenced by temperature, pH, and the specific ions present in the buffer. By understanding the fundamental principles outlined in this guide and, when necessary, performing the empirical validation protocol, researchers can prepare stable, effective, and reproducible detergent solutions. This foundational step is paramount to generating high-quality data and achieving successful experimental outcomes.

References

- 1. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 2. caymanchem.com [caymanchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. echemi.com [echemi.com]

- 5. humblebeeandme.com [humblebeeandme.com]

- 6. デシル β-D-グルコピラノシド ≥98% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. Protocol to test the utility of detergents for E. coli membrane protein extraction and delipidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. learncanyon.com [learncanyon.com]

- 10. デシル β-D-グルコピラノシド ≥98% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 11. Decyl β-D-glucopyranoside =98 GC 58846-77-8 [sigmaaldrich.com]

An In-depth Technical Guide to the Surfactant Properties of Decyl beta-D-glucopyranoside

This guide provides a comprehensive technical overview of Decyl beta-D-glucopyranoside, a non-ionic surfactant of significant interest to researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, synthesis, and key applications, offering field-proven insights and detailed experimental protocols.

Introduction: The Rise of Alkyl Polyglycosides

This compound belongs to the broader class of alkyl polyglycosides (APGs), which are considered "green" surfactants due to their synthesis from renewable resources—fatty alcohols and sugars.[1] Growing concerns over the toxicity of traditional sulfate- and ethoxylate-based surfactants have propelled the adoption of APGs in various sectors, including personal care and pharmaceuticals.[1][2] Their excellent biodegradability and low toxicity profile make them a sustainable choice for a wide range of applications.[2][3]

This compound, specifically, is valued for its mildness and effectiveness as a cleansing agent, emulsifier, and solubilizer.[4] Its unique molecular structure, comprising a hydrophilic glucose head group and a hydrophobic ten-carbon alkyl chain, governs its versatile surfactant properties.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a surfactant's physicochemical properties is paramount for its effective application. The following table summarizes the key quantitative data for this compound.

| Property | Value | References |

| Molecular Formula | C₁₆H₃₂O₆ | [5] |

| Molecular Weight | 320.42 g/mol | [6] |

| Critical Micelle Concentration (CMC) | 2.0 - 2.2 mM | [3][7] |

| Krafft Point | Not definitively reported in literature | |

| Solubility | Soluble in DMSO and Ethanol; Sparingly soluble in PBS (pH 7.2) | [5] |

Causality Behind Property Variations:

It is crucial to note that the Critical Micelle Concentration (CMC) can exhibit variability. While most literature points to a CMC of 2.0-2.2 mM, some sources report a value of 0.8 mM.[3][5][7] This discrepancy can be attributed to several factors, including the purity of the surfactant, the temperature and ionic strength of the solution, and the experimental method used for determination.[5] For precise applications, it is recommended to determine the CMC under the specific experimental conditions.

The Krafft point , the temperature at which the solubility of a surfactant equals its CMC, is a critical parameter, especially for applications requiring solubility at lower temperatures.[8] Below the Krafft point, the surfactant exists as hydrated crystals and does not form micelles, rendering it ineffective for most surfactant-based applications.[8] While the Krafft point for this compound is not widely reported, it is generally understood that longer alkyl chains in glycosides can lead to higher Krafft points.[9]

Synthesis of this compound: The Fischer Glycosylation

The primary industrial method for synthesizing this compound is through a direct glucosidation reaction, a type of Fischer glycosylation.[10][11] This reaction involves the acid-catalyzed formation of a glycoside from an aldose (D-glucose) and an alcohol (1-decanol).[12]

Experimental Protocol: Fischer Glycosylation for this compound Synthesis

The following protocol is a generalized procedure based on literature descriptions of Fischer glycosylation for alkyl glucosides.[11][13]

-

Reactant Preparation: In a reaction vessel, add D-glucose to a solution of 1-decanol.

-

Catalyst Addition: Introduce an acid catalyst, such as sulfuric acid or a solid acid catalyst like a zeolite, to the mixture.[13][14]

-

Reaction Conditions: Heat the mixture to approximately 95°C under reduced pressure (e.g., 50 mbar) for a defined period, typically around 2 hours.[13] The reduced pressure helps to remove the water byproduct, driving the equilibrium towards the product side.

-

Neutralization: After the reaction is complete, cool the mixture to about 80°C and neutralize the acid catalyst by adding a base, such as sodium carbonate.[13]

-

Purification: The crude product can be purified using techniques like filtration and chromatography to remove unreacted starting materials and byproducts. The final product purity can be assessed by gas chromatography (GC).[13]

Expertise & Experience: The choice of catalyst and reaction conditions significantly influences the yield and the anomeric ratio (α vs. β) of the final product. Solid acid catalysts like zeolites are often preferred for their ease of separation and reusability, contributing to a more sustainable process.[14]

Aggregation Behavior and Micelle Characterization

Above the CMC, surfactant monomers self-assemble into aggregates called micelles. The size and shape of these micelles are crucial for the surfactant's performance in applications like solubilization and drug delivery.

Experimental Protocol: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This protocol outlines the steps for determining the CMC of a surfactant using a surface tensiometer.[1][5]

-

Solution Preparation: Prepare a series of aqueous solutions of this compound with varying concentrations, ensuring the range covers the expected CMC.

-

Surface Tension Measurement: Measure the surface tension of each solution using a surface tensiometer, employing either the Wilhelmy plate or Du Noüy ring method.

-

Data Plotting: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

CMC Determination: The resulting plot will show a sharp inflection point. The concentration at this inflection point corresponds to the CMC. This is the point where the surface becomes saturated with surfactant monomers, and any further addition leads to micelle formation in the bulk solution, causing the surface tension to remain relatively constant.[5]

Applications in Research and Drug Development

This compound's favorable properties make it a valuable tool in several areas of research and development.

Solubilization of Membrane Proteins

Membrane proteins are notoriously difficult to study due to their hydrophobic nature. Detergents are essential for extracting these proteins from the lipid bilayer in a soluble and functionally active state.[7] this compound is considered a mild, non-ionic detergent that is effective in solubilizing a variety of membrane proteins.[5]

Expertise & Experience: The choice of detergent is critical for successful membrane protein solubilization. A "dual-detergent" strategy is sometimes employed, where a less expensive detergent is used for initial solubilization, followed by exchange to a milder, more expensive detergent like this compound for purification and structural studies to maintain protein integrity.[14]

Experimental Protocol: General Workflow for Membrane Protein Solubilization

-

Membrane Preparation: Isolate the cell membranes containing the target protein through cell lysis and ultracentrifugation.

-

Detergent Screening: Test a range of detergents, including this compound, at various concentrations (typically above the CMC) to identify the optimal conditions for solubilizing the target protein while maintaining its activity.

-

Solubilization: Incubate the isolated membranes with the optimized concentration of this compound.

-

Clarification: Separate the solubilized proteins from the insoluble membrane fragments by ultracentrifugation.

-

Purification: The solubilized protein can then be purified using standard chromatography techniques.

Drug Delivery Systems

The ability of this compound to form micelles makes it a promising candidate for the formulation of drug delivery systems, particularly for poorly water-soluble drugs.[17][18] The hydrophobic core of the micelle can encapsulate lipophilic drug molecules, increasing their solubility and bioavailability.[19]

Expertise & Experience: The use of carbohydrate-based nanoparticles, such as those formed by this compound, is an active area of research in targeted drug delivery.[20] These systems can be designed to improve drug stability, control release profiles, and potentially target specific tissues or cells.[21]

While a specific, detailed protocol for formulating a drug with this compound is highly dependent on the drug's properties, the general approach involves:

-

Drug Loading: Dissolving the hydrophobic drug and the surfactant in a suitable solvent system.

-

Nanoparticle Formation: Utilizing techniques such as solvent evaporation or dialysis to induce the self-assembly of the surfactant into drug-loaded micelles.

-

Characterization: Characterizing the resulting nanoparticles for size, drug loading efficiency, and release kinetics.

Biodegradability and Ecotoxicity

A significant advantage of alkyl polyglycosides, including this compound, is their favorable environmental profile. They are readily biodegradable under both aerobic and anaerobic conditions.[3][22] The primary biodegradation pathway involves the enzymatic cleavage of the glycosidic bond, followed by the degradation of the resulting sugar and fatty alcohol.

Studies have shown that APGs generally exhibit lower toxicity to aquatic organisms compared to conventional ethoxylated surfactants.[22] This makes them a more environmentally benign option for formulations that are likely to be released into wastewater streams.

Conclusion

This compound is a versatile and environmentally friendly non-ionic surfactant with a growing number of applications in research and industry. Its well-characterized physicochemical properties, coupled with its mildness and efficacy, make it an excellent choice for the solubilization of delicate biomolecules and the formulation of advanced drug delivery systems. As the demand for sustainable and high-performance surfactants continues to grow, the importance of alkyl polyglycosides like this compound is set to increase.

References

- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 2. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]

- 3. researchgate.net [researchgate.net]

- 4. The Hydrodynamic Radii of Macromolecules and Their Effect on Red Blood Cell Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 6. csun.edu [csun.edu]

- 7. researchgate.net [researchgate.net]

- 8. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size. | Sigma-Aldrich [merckmillipore.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chemimpex.com [chemimpex.com]

- 18. Advanced drug delivery systems for the management of local conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Soluble monolayers of n-decyl glucopyranoside and n-decyl maltopyranoside. Phase changes in the gaseous to the liquid-expanded range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Affinity-enhanced protein partitioning in this compound two-phase aqueous micellar systems - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist’s Guide to Decyl β-D-glucopyranoside in Membrane Protein Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The study of membrane proteins, which constitute over 60% of modern drug targets, presents one of the most significant challenges in biochemistry and drug development.[1][2] These proteins are embedded within the hydrophobic lipid bilayer of the cell, rendering them insoluble in aqueous solutions and notoriously difficult to study.[3] The first and most critical step in their isolation is to gently coax them from their native lipid environment into a soluble state while preserving their intricate three-dimensional structure and biological function.[4][5] This is where the science of detergents becomes paramount.

Detergents are amphipathic molecules that act as surrogates for the lipid bilayer, forming micelles that encapsulate the hydrophobic transmembrane domains of the protein, thereby rendering the entire protein-detergent complex soluble in water.[6] However, the choice of detergent is not trivial; an overly harsh detergent can denature the protein, while an ineffective one will fail to extract it.[3][7]

This guide focuses on a versatile and widely used tool in the membrane protein scientist's arsenal: n-Decyl-β-D-glucopyranoside (also known as Decyl Glucoside or C10G). From the perspective of a seasoned application scientist, we will explore not just how to use this detergent, but why specific protocols are designed the way they are, providing you with the foundational knowledge to troubleshoot and innovate in your own research.

Part 1: The Molecular Profile of Decyl β-D-glucopyranoside

Understanding the physicochemical properties of a detergent is the bedrock of rational experimental design. Decyl β-D-glucopyranoside is a non-ionic detergent, a classification that is central to its utility.[8] Unlike ionic detergents which carry a net charge and can be highly denaturing, non-ionic detergents disrupt lipid-lipid and lipid-protein interactions without breaking the crucial protein-protein interactions that often define a protein's native state and function.[7][8]

Its structure consists of two key parts: a hydrophilic β-D-glucopyranoside headgroup and a hydrophobic 10-carbon alkyl (decyl) tail. This specific combination of a gentle sugar headgroup and a medium-length tail strikes a critical balance, making it effective enough to solubilize membranes but mild enough to maintain the stability of many robust membrane proteins.[9]

Key Physicochemical Data

The behavior of a detergent in solution is governed by several key parameters. The most important of these is the Critical Micelle Concentration (CMC) , which is the concentration at which individual detergent molecules (monomers) begin to self-assemble into larger structures called micelles.[6][10][11] This is a crucial threshold: for a detergent to solubilize a membrane, its concentration must be significantly above the CMC.[12]

| Property | Value | Significance in Experimental Design |

| Molecular Formula | C₁₆H₃₂O₆ | Defines its basic chemical identity.[13] |

| Molecular Weight | 320.42 g/mol | Essential for calculating molar concentrations.[13] |

| Critical Micelle Concentration (CMC) | ~2.2 mM (0.07% w/v) | A moderately high CMC. This means solubilization requires a reasonable detergent concentration, but it also facilitates easier removal by methods like dialysis compared to low-CMC detergents.[8] |

| Aggregation Number | ~47-91 | Represents the number of detergent molecules in a single micelle. This influences the size of the micelle.[9] |

| Micelle Molecular Weight | ~25 kDa | The approximate size of an empty detergent micelle. This is important for techniques like size-exclusion chromatography where the protein-detergent complex size is measured.[14] |

Part 2: Core Methodologies and Field-Proven Protocols

The journey of a membrane protein from its native membrane to a purified, functional sample for downstream analysis involves a series of critical steps, each requiring careful optimization.

Overall Experimental Workflow

The following diagram outlines the typical path for membrane protein research, where Decyl β-D-glucopyranoside plays a central role in the initial, crucial stages.

Caption: General workflow for membrane protein research.

Application 1: Solubilization of Membrane Proteins

The Causality: Solubilization is a delicate balancing act. The goal is to disrupt the lipid bilayer and extract the protein of interest into a stable protein-detergent complex (PDC).[4] The detergent concentration must be high enough to saturate the membrane and form these mixed micelles. The process is self-validating: successful solubilization is confirmed by the presence of the target protein in the supernatant after high-speed centrifugation.

Caption: The process of membrane protein solubilization.

Protocol: Small-Scale Solubilization Screen

This protocol is designed to empirically determine the optimal concentration of Decyl β-D-glucopyranoside for your specific protein.

-

Prepare Membrane Fractions: Isolate cell membranes from your expression system (e.g., cultured cells or tissues) using standard protocols involving cell lysis and differential centrifugation.[2] Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to a final protein concentration of 5-10 mg/mL.

-

Set Up Solubilization Reactions: In separate microcentrifuge tubes, aliquot 100 µL of your membrane suspension.

-

Add Detergent: Add Decyl β-D-glucopyranoside from a 10% (w/v) stock solution to achieve final concentrations of 0.5%, 1.0%, 1.5%, and 2.0% (w/v). Ensure thorough but gentle mixing.

-

Incubate: Incubate the tubes for 1-2 hours at 4°C with gentle rotation to allow the detergent to integrate into the membrane.

-

Clarify by Ultracentrifugation: Pellet the unsolubilized material by centrifuging at 100,000 x g for 60 minutes at 4°C.[2][15]

-

Analyze Results: Carefully separate the supernatant (solubilized fraction) from the pellet (unsolubilized fraction). Analyze equal volumes of the starting material, supernatant, and resuspended pellet by SDS-PAGE and Western blotting for your target protein.

-

Validation: The optimal condition is the lowest detergent concentration that moves the majority of your target protein from the pellet to the supernatant fraction without significant loss of activity (if an assay is available).

Application 2: Purification via Affinity Chromatography

The Causality: Once solubilized, the PDC behaves like a soluble protein and can be purified using standard chromatographic techniques. The most common initial step is affinity chromatography, which provides high specificity. The critical principle here is to maintain the detergent concentration at or above its CMC in all buffers to prevent the protein from precipitating. For Decyl β-D-glucopyranoside, a concentration of ~0.1% (w/v) is safely above its CMC and is commonly used.

Protocol: Ni-NTA Affinity Purification of a His-tagged Membrane Protein

-

Prepare Buffers:

-

Binding/Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, 0.1% (w/v) Decyl β-D-glucopyranoside, pH 8.0.

-

Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 300 mM Imidazole, 0.1% (w/v) Decyl β-D-glucopyranoside, pH 8.0.

-

-

Equilibrate Resin: Equilibrate a Ni-NTA affinity column with 5-10 column volumes (CV) of Binding/Wash Buffer.

-

Load Sample: Apply the clarified supernatant from the solubilization step to the equilibrated column.

-

Wash: Wash the column with 10-20 CV of Binding/Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

-

Elute: Elute the bound protein using the Elution Buffer. Collect fractions and analyze by SDS-PAGE.

-

Validation: Successful purification is confirmed by a prominent band at the expected molecular weight of your target protein in the elution fractions, with minimal contaminating bands.

Application 3: Reconstitution into a Lipid Environment

The Causality: While studies can be done in micelles, observing a membrane protein's function in a more native-like lipid bilayer is often the ultimate goal.[16] Reconstitution involves removing the detergent from a mixture of PDCs and lipid vesicles (liposomes).[17][18] As the detergent concentration slowly drops below the CMC, the liposomes reform, and the membrane proteins spontaneously insert into the newly formed bilayer. Dialysis is a gentle and effective method for this process.[18][19]

Caption: Workflow for protein reconstitution into liposomes.

Protocol: Reconstitution via Dialysis

-

Prepare Liposomes: Prepare lipid vesicles of your desired composition (e.g., E. coli polar lipids or a defined mixture like POPC/POPG) using methods such as extrusion or sonication.

-

Mix Components: In a microtube, combine the purified PDC with the prepared liposomes. A typical starting point is a lipid-to-protein ratio (LPR) of 100:1 (w/w). The final detergent concentration should still be above the CMC.

-

Incubate: Allow the mixture to equilibrate for 1 hour at room temperature to form mixed micelles.

-

Set up Dialysis: Transfer the mixture into a dialysis cassette (e.g., 10 kDa MWCO). Place the cassette in a large volume (e.g., 2 Liters) of detergent-free buffer.

-

Perform Dialysis: Dialyze for 48-72 hours at 4°C, with at least two buffer changes. This slow removal of Decyl β-D-glucopyranoside is critical for proper protein folding and insertion.

-

Harvest Proteoliposomes: After dialysis, recover the sample from the cassette. The resulting proteoliposomes can be pelleted by ultracentrifugation and resuspended in a small volume of buffer for downstream assays.[18]

-

Validation: Successful reconstitution can be confirmed by functional assays (e.g., transport assays) or by analyzing protein orientation within the vesicle population.

Part 3: Field-Proven Insights and Troubleshooting

| Common Problem | Probable Cause(s) | Recommended Solution(s) |

| Low Solubilization Yield | Insufficient detergent concentration; Inappropriate buffer conditions (pH, ionic strength); Protein is highly aggregated. | Increase Decyl β-D-glucopyranoside concentration in the screen. Screen a range of pH and salt concentrations. |

| Protein Inactivity After Solubilization | The detergent is too harsh for this specific protein; Essential lipids have been stripped away. | Screen other, milder detergents (e.g., DDM, LMNG).[20] Supplement the solubilization buffer with cholesterol analogues (e.g., CHS) or native lipids. |

| Protein Precipitates During Purification | Detergent concentration in chromatography buffers has fallen below the CMC; Protein is inherently unstable once purified. | Double-check and confirm that all buffers contain detergent at a concentration >2.2 mM (e.g., 0.1% w/v). Add stabilizing agents like glycerol (10-20%) or specific lipids to all buffers. |

| Inefficient Reconstitution | Detergent removal was too rapid; Incorrect lipid-to-protein ratio (LPR); Incompatible lipid composition. | Use a slower detergent removal method (e.g., dialysis over adsorbent beads). Test a range of LPRs (e.g., 50:1 to 500:1). Screen different lipid compositions that may better mimic the native membrane. |

Conclusion

Decyl β-D-glucopyranoside is an excellent starting point for researchers new to the field of membrane proteins. Its non-ionic nature, moderate CMC, and well-characterized properties make it a reliable and versatile tool for solubilization and purification.[13][21][22] The true key to success, however, lies not in rigidly following a protocol, but in understanding the causal principles behind each step. By employing systematic screening and self-validating your results at each stage, you can develop a robust methodology tailored to your specific protein of interest. As your expertise grows, you may explore other detergents or even advanced detergent-free technologies, but the fundamental principles learned with Decyl β-D-glucopyranoside will provide a solid foundation for all your future endeavors in the challenging but rewarding world of membrane protein research.[23][24]

References

- 1. storage.by.prom.st [storage.by.prom.st]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. betalifesci.com [betalifesci.com]

- 4. Membrane protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. cusabio.com [cusabio.com]

- 7. タンパク質可溶化に用いる界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]

- 9. Membrane Protein Extraction and Isolation | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 12. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. files01.core.ac.uk [files01.core.ac.uk]

- 19. nbinno.com [nbinno.com]

- 20. Detergents For Membrane Protein Solubilisation [peakproteins.com]